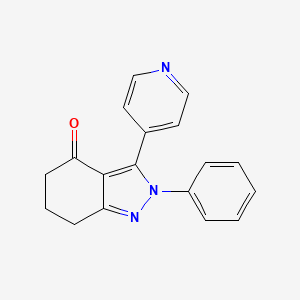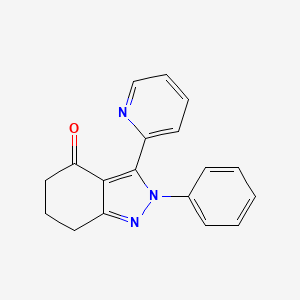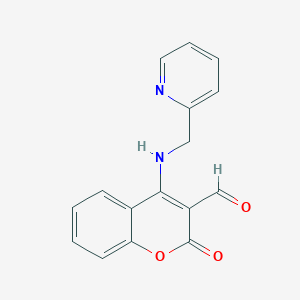![molecular formula C22H13ClN2O2 B8142760 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one](/img/structure/B8142760.png)
2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenyl and chlorophenyl derivatives with pyrazole derivatives under specific reaction conditions, such as the use of strong bases or acids, and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Benzopyrano[4,3-c]pyrazole derivatives: These compounds share a similar core structure but may have different substituents.
Indole derivatives: These compounds also contain a similar aromatic ring system and exhibit various biological activities.
Uniqueness: 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one is unique due to its specific combination of phenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-phenylchromeno[4,3-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O2/c23-15-12-10-14(11-13-15)21-19-20(24-25(21)16-6-2-1-3-7-16)17-8-4-5-9-18(17)27-22(19)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJFILZGYTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=N2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Naphthalen-2-ylamino)methyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8142694.png)
![3-[(E)-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]methyl]-4-chlorochromen-2-one](/img/structure/B8142697.png)
![4-chloro-3-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142704.png)



![6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one](/img/structure/B8142746.png)
![2-(4-Bromophenyl)-3-(4-chlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142759.png)
![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142770.png)
![2-(2,4-Dichlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142776.png)
